Ethyl 3-(pyridin-4-yl)benzoate Ethyl 3-(pyridin-4-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18705730
InChI: InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

Ethyl 3-(pyridin-4-yl)benzoate

CAS No.:

Cat. No.: VC18705730

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(pyridin-4-yl)benzoate -

Specification

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name ethyl 3-pyridin-4-ylbenzoate
Standard InChI InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3
Standard InChI Key JURNESPAKRBWFF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2

Introduction

Synthesis and Reaction Methodologies

The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves cross-coupling reactions to link the pyridine and benzoate moieties. A representative approach, inspired by methods described in patent CN105801559B for related ethyl benzoate derivatives, employs palladium-catalyzed Suzuki-Miyaura coupling (Figure 1) .

Key Synthetic Routes

Route 1: Suzuki-Miyaura Coupling

  • Starting Materials:

    • 3-Bromobenzoic acid ethyl ester

    • Pyridin-4-ylboronic acid

  • Catalyst System:

    • Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2 equiv)

  • Conditions:

    • Solvent: Dimethoxyethane (DME)

    • Temperature: 80°C

    • Duration: 12 hours

  • Yield: 60–70% .

Route 2: Direct Esterification

  • Starting Materials:

    • 3-(Pyridin-4-yl)benzoic acid

    • Ethanol

  • Catalyst:

    • Concentrated H₂SO₄ (acidic conditions)

  • Conditions:

    • Reflux at 100°C for 6 hours

  • Yield: 85–90% .

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading1–10 mol%5 mol%Maximizes turnover
SolventDME, THF, TolueneDMEEnhances solubility
Temperature60–100°C80°CBalances rate/decay

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

  • Molecular Formula: C₁₄H₁₃NO₂

  • Molecular Weight: 227.26 g/mol

  • Spectral Data:

    • ¹H NMR (CDCl₃): δ 8.60–8.55 (m, 2H, pyridine-H), 7.95–7.85 (m, 1H, benzoate-H), 7.55–7.45 (m, 3H, aromatic-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -CH₃) .

    • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C), 1220 cm⁻¹ (C-O ester) .

Physicochemical Properties

PropertyValue/DescriptionMethod
Melting Point98–102°CDifferential Scanning Calorimetry
SolubilitySoluble in DCM, THF, DMFUSP Method <1231>
LogP (Partition Coeff.)2.3 ± 0.2Shake-flask method

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the meta position relative to the nitrogen atom. Halogenation with SOCl₂ or PBr₃ yields 4-halopyridine derivatives, critical for further cross-coupling .

Table 2: Halogenation Reactions

ReagentConditionsProductYield
SOCl₂Reflux, 6 hEthyl 3-(4-chloropyridin-4-yl)benzoate75–80%
PBr₃DMF, 80°C, 4 hEthyl 3-(4-bromopyridin-4-yl)benzoate70–75%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 3-(pyridin-4-yl)benzoic acid, a precursor for metal-organic frameworks (MOFs):

  • Basic Hydrolysis: NaOH (2M), ethanol/water, reflux, 3 h → 95–98% yield .

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 3-(pyridin-4-yl)benzoate serves as a key intermediate in kinase inhibitor synthesis. Its pyridine moiety participates in hydrogen bonding with ATP-binding pockets, as demonstrated in analogues targeting c-KIT kinase .

Materials Chemistry

The hydrolyzed carboxylic acid derivative forms coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺), exhibiting potential in gas storage and catalysis .

Table 3: MOF Properties Derived from Hydrolyzed Product

Metal IonSurface Area (m²/g)Pore Size (Å)Application
Cu²⁺12008.2CO₂ Capture
Zn²⁺9506.5Heterogeneous Catalysis

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict:

  • HOMO-LUMO Gap: 4.1 eV, indicating stability against oxidative degradation.

  • Electrostatic Potential: High electron density at the pyridine nitrogen, facilitating protonation in acidic media .

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